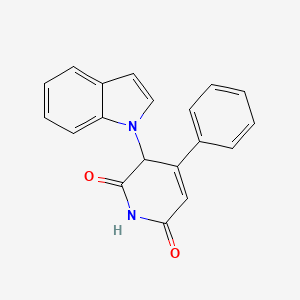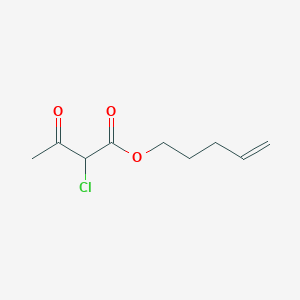
(9H-Fluoren-1-yl)(trimethyl)stannane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(9H-Fluoren-1-yl)(trimethyl)stannane is a chemical compound with the molecular formula C16H18Sn It is a derivative of fluorene, where a trimethylstannyl group is attached to the 1-position of the fluorene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (9H-Fluoren-1-yl)(trimethyl)stannane typically involves the reaction of 9H-fluorene with trimethyltin chloride. The reaction is usually carried out in the presence of a strong base, such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu), in an aprotic solvent like tetrahydrofuran (THF). The general reaction scheme is as follows:
9H-fluorene+Me3SnCl→this compound+HCl
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reagents and by-products.
Analyse Chemischer Reaktionen
Types of Reactions
(9H-Fluoren-1-yl)(trimethyl)stannane can undergo various types of chemical reactions, including:
Substitution Reactions: The trimethylstannyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form fluorenone derivatives.
Coupling Reactions: It can participate in Stille coupling reactions, where the trimethylstannyl group is replaced by an aryl or vinyl group in the presence of a palladium catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as halides (e.g., bromine, chlorine) in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Stille Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and aryl or vinyl halides.
Major Products Formed
Substitution: Various substituted fluorenes depending on the nucleophile used.
Oxidation: Fluorenone derivatives.
Coupling: Biaryl or vinyl-fluorene compounds.
Wissenschaftliche Forschungsanwendungen
(9H-Fluoren-1-yl)(trimethyl)stannane has several applications in scientific research:
Organic Synthesis: It is used as a precursor in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the preparation of organic semiconductors and light-emitting diodes (LEDs).
Catalysis: It serves as a reagent in catalytic processes, particularly in Stille coupling reactions, which are important in the formation of carbon-carbon bonds.
Wirkmechanismus
The mechanism of action of (9H-Fluoren-1-yl)(trimethyl)stannane in chemical reactions involves the activation of the trimethylstannyl group. In substitution reactions, the trimethylstannyl group acts as a leaving group, allowing the introduction of other functional groups. In coupling reactions, the palladium catalyst facilitates the transfer of the aryl or vinyl group to the fluorene ring, forming a new carbon-carbon bond.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(9H-Fluoren-1-yl)(trimethyl)silane: Similar structure but with a trimethylsilyl group instead of a trimethylstannyl group.
(9H-Fluoren-1-yl)(trimethyl)germane: Contains a trimethylgermyl group.
(9H-Fluoren-1-yl)(trimethyl)lead: Contains a trimethylplumbyl group.
Uniqueness
(9H-Fluoren-1-yl)(trimethyl)stannane is unique due to the presence of the tin atom, which imparts different reactivity and properties compared to its silicon, germanium, and lead analogs. The tin atom’s larger size and different electronic properties influence the compound’s behavior in chemical reactions, making it particularly useful in specific synthetic applications.
Eigenschaften
CAS-Nummer |
61347-37-3 |
|---|---|
Molekularformel |
C16H18Sn |
Molekulargewicht |
329.0 g/mol |
IUPAC-Name |
9H-fluoren-1-yl(trimethyl)stannane |
InChI |
InChI=1S/C13H9.3CH3.Sn/c1-3-7-12-10(5-1)9-11-6-2-4-8-13(11)12;;;;/h1-5,7-8H,9H2;3*1H3; |
InChI-Schlüssel |
FHMHGOXUIBGMPQ-UHFFFAOYSA-N |
Kanonische SMILES |
C[Sn](C)(C)C1=CC=CC2=C1CC3=CC=CC=C32 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



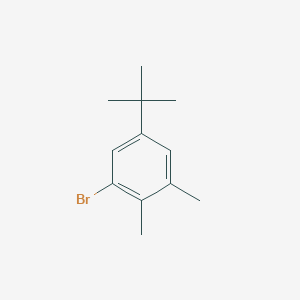
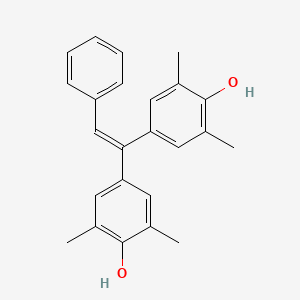



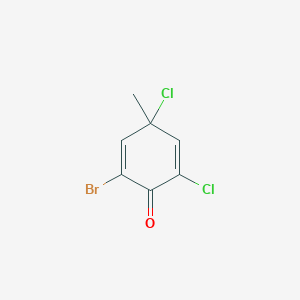
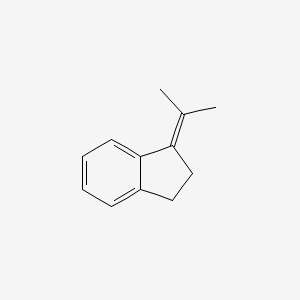

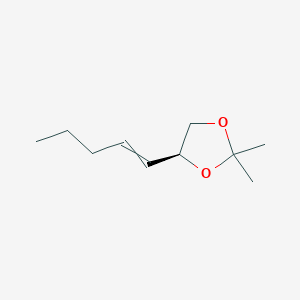
![1H-Indole, 1-[(4,4-dimethyl-2-oxocyclopentyl)carbonyl]-5-methoxy-](/img/structure/B14586304.png)
